In quantitative LC-MS/MS bioanalysis, unlabeled olsalazine cannot serve as an internal standard-it co-elutes and co-ionizes with the analyte, invalidating quantitation. Olsalazine-13C6 (CAS 15722-48-2) is the 13C6-labeled IS that resolves this.
• +6 Da mass shift eliminates isotopic cross-talk in MS/MS detection
• ≥98% purity supports FDA/ICH M10-compliant method validation
• Corrects matrix effects and ion suppression across diverse biological matrices
• Enables accurate PK profiling and therapeutic drug monitoring
Yellow solid; ambient shipping. For R&D use only.
Molecular FormulaC14H10N2O6
Molecular Weight308.19 g/mol
Cat. No.B12388789
⚠ Attention: For research use only. Not for human or veterinary use.
Olsalazine-13C6 is a stable isotope-labeled analog of the anti-inflammatory prodrug olsalazine, wherein six carbon-12 atoms are replaced with carbon-13 . It is specifically intended for use as an internal standard (IS) in gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) methods to accurately quantify olsalazine levels in biological matrices . The compound retains the biological and physicochemical properties of unlabeled olsalazine but provides a distinct mass shift (+6 Da) that enables chromatographic co-elution with the analyte while allowing independent mass spectrometric detection, thereby correcting for matrix effects, ion suppression, and instrument variability inherent in quantitative bioanalysis [1].
Product TypeStable isotope-labeled internal standard (SIL-IS)
Isotopic Label13C6 (+6 Da mass shift)
Analytical RoleCo-eluting IS for olsalazine LC-MS/MS quantitation
[1] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-7. View Source
Why Olsalazine-13C6 Substitution Fails
In quantitative LC-MS bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte but differs in mass is considered the 'gold standard' for method accuracy [1]. Unlabeled olsalazine cannot serve as an IS because it would co-elute and co-ionize with the analyte, making it impossible to distinguish between the added standard and the endogenous/study-derived compound, thereby invalidating quantitation [2]. Among available isotopologues, Olsalazine-13C6 offers a specific combination of isotopic labeling (six 13C atoms) that provides a +6 Da mass shift, which is often optimal for minimizing isotopic overlap and cross-talk in MS/MS detection compared to deuterated analogs (e.g., Olsalazine-d3, +3 Da) that may exhibit chromatographic retention time shifts due to hydrogen-deuterium exchange [3]. Furthermore, variations in chemical purity, isotopic enrichment, and manufacturing quality across different labeled forms directly impact the lower limit of quantification (LLOQ), precision (%CV), and accuracy (%Bias) of the validated method, making direct substitution without full revalidation a regulatory risk in GLP/GCP environments [4].
Isotopologue
Mass Shift
Substitution Concern
Olsalazine-13C6 (Target)
+6 Da
Reference IS for method
Unlabeled olsalazine
0 Da
Co-elution and co-ionization prevent analyte-IS discrimination
Olsalazine-d3
+3 Da
H/D exchange may shift retention time; isotopic overlap risk
Olsalazine-13C12
+12 Da
Higher cost; purity may be lower; natural M+2 interference may persist
[1] Tsikas D. Quantitative GC-NICI-MS and GC-NICI-MS/MS analysis by using isotopologs as internal standards: A tutorial review. J Pharm Biomed Anal. 2025;245:116145. View Source
[2] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-7. View Source
[3] Wang S, Cyronak M, Yang E. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. J Pharm Biomed Anal. 2007;43(2):701-7. View Source
[4] U.S. Food and Drug Administration. Guidance for Industry: Bioanalytical Method Validation. 2018. View Source
Olsalazine-13C6 Procurement Evidence
Chemical Purity vs. d3 and 13C12
Olsalazine-13C6 is supplied with a guaranteed minimum chemical purity of ≥98% . This level is equivalent to that of Olsalazine-d3 (≥98%) and exceeds the typical purity of Olsalazine-13C12 Sodium Salt (95%) . Higher purity reduces the risk of interfering peaks from unlabeled or related impurities, which is critical for achieving low limits of quantitation (LLOQ) in trace-level bioanalysis [1].
Equivalent to Olsalazine-d3; +3 percentage points higher than Olsalazine-13C12
Conditions
Vendor Certificate of Analysis (CoA) specifications
Why This Matters
For procurement, higher purity translates directly to improved method sensitivity, reduced background noise, and lower consumption of expensive labeled standard per analytical run.
Chemical purityHPLCinternal standard
[1] U.S. Food and Drug Administration. Guidance for Industry: Bioanalytical Method Validation. 2018. View Source
Isotopic Mass Shift Differentiation
Olsalazine-13C6 exhibits a molecular weight of 308.19 g/mol, which is +6 Da heavier than unlabeled olsalazine (302.24 g/mol) [1]. This mass difference is larger than the +3 Da shift of deuterated Olsalazine-d3 (MW 305.25) and smaller than the +12 Da shift of fully labeled Olsalazine-13C12 (MW 314.24) . In LC-MS/MS applications, a +6 Da shift is often sufficient to avoid isotopic cross-talk from the natural 13C abundance of the analyte (approximately 1.1% per carbon, leading to a minor M+2 peak) while minimizing the cost and synthetic complexity associated with higher isotope incorporation [2].
Isotopic Mass ShiftClass-level inference
+6 Da
Unlabeled: 0 Da; d3: +3 Da; 13C12: +12 Da
Balances MS separation and cost
Theoretical calculation; may avoid isotopic cross-talk
Theoretical calculation based on molecular formula
Why This Matters
The specific +6 Da mass shift provides an optimal balance between clear MS/MS channel separation and the economic feasibility of the labeled standard, making it a cost-effective choice for high-throughput bioanalytical laboratories.
[2] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-7. View Source
Solubility in DMSO
Olsalazine-13C6 demonstrates solubility in dimethyl sulfoxide (DMSO) of ≥20 mg/mL [1]. This is consistent with the solubility of unlabeled olsalazine and Olsalazine-d3, both of which are also soluble in DMSO at 20 mg/mL . High DMSO solubility allows for the preparation of concentrated stock solutions, which is essential for spiking experiments in method validation where minimal organic solvent volume is required to avoid matrix disturbance [2].
Comparable solubility ensures seamless method transfer between labeled and unlabeled compounds and simplifies stock solution preparation, reducing the risk of precipitation or inaccurate spiking during calibration curve and quality control sample preparation.
[2] U.S. Food and Drug Administration. Guidance for Industry: Bioanalytical Method Validation. 2018. View Source
ISO 17034 Certification
Certain commercial sources of Olsalazine-13C6, such as CATO, are manufactured under ISO 17034 accreditation for reference material production [1]. This standard ensures the product's homogeneity, stability, and assigned property values are validated through rigorous inter-laboratory studies and documented uncertainty budgets, providing a higher level of metrological traceability than typical 'research-grade' stable isotope labeled compounds [2]. While many vendors supply Olsalazine-13C6 with a certificate of analysis (CoA), ISO 17034 certification guarantees that the material has been produced under a quality management system specifically designed for reference materials, which is a critical requirement for regulatory submissions in pharmaceutical development [3].
For laboratories operating under GLP or supporting IND/NDA submissions, selecting an ISO 17034-certified internal standard reduces regulatory risk, ensures data integrity, and can expedite method validation review by health authorities.
ISO 17034reference materialquality control
[1] CATO Research Chemicals Inc. Olsalazine-13C6 Product Page. Cat No.: C4X-180110. Accessed 2025. View Source
[2] International Organization for Standardization. ISO 17034:2016 General requirements for the competence of reference material producers. View Source
Olsalazine-13C6 is the internal standard of choice for developing and validating LC-MS/MS methods intended for quantifying olsalazine in plasma, serum, or urine from clinical pharmacokinetic trials. Its ≥98% purity and +6 Da mass shift enable the accurate determination of pharmacokinetic parameters (Cmax, AUC, t1/2) with acceptable precision (%CV ≤15%) and accuracy (%Bias within ±15%) as mandated by FDA and ICH M10 guidelines [1][2]. The use of a 13C-labeled IS minimizes matrix effects and ion suppression variability, ensuring method robustness across different subject samples [3].
Therapeutic Drug Monitoring and Toxicology
In clinical laboratories performing therapeutic drug monitoring of olsalazine or assessing compliance in patients with inflammatory bowel disease (IBD), Olsalazine-13C6 provides the necessary analytical specificity to distinguish the parent drug from its metabolites (e.g., olsalazine-O-sulfate, mesalamine) in complex biological matrices [4]. The stable isotope label compensates for matrix effects commonly observed in plasma from patients with altered protein binding or disease-related changes in plasma composition, ensuring reliable quantitation for clinical decision-making [5].
Metabolite Identification and ADME
Olsalazine-13C6 serves as a quantitative internal standard for in vitro and in vivo absorption, distribution, metabolism, and excretion (ADME) studies of novel prodrugs or formulations targeting colonic delivery. By accurately quantifying the released mesalamine (5-ASA) and olsalazine, researchers can compare the colonic activation efficiency of different prodrug candidates (e.g., olsalazine vs. balsalazide vs. sulfasalazine) under standardized conditions, supporting lead optimization and candidate selection [6][7].
[3] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-7. View Source
[4] Wadworth AN, Fitton A. Olsalazine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in inflammatory bowel disease. Drugs. 1991 Apr;41(4):647-64. View Source
[5] Ryde M, Ahnfelt NO. The pharmacokinetics of olsalazine sodium in healthy volunteers after a single i.v. dose and after oral doses with and without food. Eur J Clin Pharmacol. 1988;34(5):481-8. View Source
[6] Kles KA, Vavricka SR, Turner JR, et al. Comparative analysis of the in vitro prosecretory effects of balsalazide, sulfasalazine, olsalazine, and mesalamine in rabbit distal ileum. Inflamm Bowel Dis. 2007;13(2):163-70. View Source
[7] Nikanjam M, Moretto J, Jang C, et al. Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study. J Pharm Biomed Anal. 2016;118:9-15. View Source
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